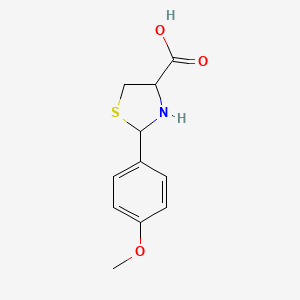

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid

概述

描述

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.

化学反应分析

Core Thiazolidine Formation

The compound is synthesized via the reaction of L-cysteine with 4-methoxybenzaldehyde under basic conditions (e.g., sodium bicarbonate). This forms the thiazolidine nucleus through a two-step process:

-

Condensation : The aldehyde reacts with the thiol and amine groups of L-cysteine to form a Schiff base intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization to yield the thiazolidine ring .

Key Reaction Conditions :

-

Reagents : Sodium bicarbonate (catalyst), water/ethanol as solvent.

Carboxylic Acid Group Modifications

The 4-carboxylic acid group can undergo further derivatization:

-

Amide Formation : Reaction with amines (e.g., morpholine, p-anisidine) using EDC.HCl and DMAP as coupling agents produces carboxamide derivatives .

-

Esterification : Acetylation with acetic anhydride in aqueous NaCO₃ converts the carboxylic acid to an acetyl derivative .

Example Reaction :

Tautomerization and Ring-Opening

Under acidic conditions, the thiazolidine ring undergoes tautomerization via iminium or sulfonium ion intermediates, leading to potential rearrangements :

-

Imidic Acid Formation : Protonation of the thiazolidine nitrogen yields a cationic intermediate.

-

Ring Cleavage : Nucleophilic attack by the thiol group breaks the C-2–N bond, forming a β-hydroxy ester intermediate .

Epimerization and Stereochemical Changes

-

At C-2 Position : Acidic conditions induce epimerization at the C-2 stereocenter, resulting in diastereomeric mixtures (e.g., (2R,4R) and (2S,4R)) .

-

Lactam Formation : Further heating in neutral conditions can lead to intramolecular nucleophilic substitution, forming fused bicyclic systems (e.g., oxathiane–γ-lactam) .

Carboxamide Derivatives

| Amine Used | Reaction Time | Yield |

|---|---|---|

| Morpholine | 4–24 hours | 20–72% |

| p-Anisidine | 4–24 hours | 20–72% |

Formation of Thiazolidine-4-carboxylic Acid

The reaction proceeds via:

-

Schiff Base Formation : Nucleophilic attack of the cysteine amine on the aldehyde carbonyl.

-

Sulfur Participation : Thiol group attack on the intermediate, leading to cyclization .

Acidic Rearrangements

Schemes involving iminium/sulfonium ions explain:

-

Epimerization : α-hydrogen exchange at C-2 under acidic conditions .

-

Lactam Formation : Intramolecular substitution after ring cleavage .

NMR Data

-

1H-NMR : δ 5.29 ppm (singlet for 2-H), δ 3.7–4.2 ppm (multiplets for 4-H and 5-H) .

-

13C-NMR : δ 37, 66, 68 ppm (thiazolidine carbons), δ 167 ppm (carboxamide carbonyl) .

Mass Spectrometry

This compound’s reactivity stems from its thiazolidine ring and carboxylic acid group, enabling diverse transformations under varying conditions. The synthesis and modification steps outlined above highlight its utility in medicinal chemistry, particularly in designing enzyme inhibitors and bioactive molecules .

科学研究应用

Antimicrobial Properties

Thiazolidine derivatives, including 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, showcasing their potential utility in developing new antibiotics . The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Studies have shown that thiazolidine derivatives possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cellular components from oxidative damage .

Antiviral Potential

Preliminary research indicates that thiazolidine carboxylic acids may serve as antiviral agents against avian influenza and infectious bronchitis virus (IBV). The antiviral mechanism is believed to involve interference with viral replication processes, making these compounds promising candidates for further investigation in antiviral drug development .

Toxicological Studies

Research into the toxicological effects of this compound has revealed important insights into its safety profile. In studies involving zebrafish embryos, exposure to this compound resulted in developmental defects such as pericardial edema and tail malformations at certain concentrations. These findings underscore the necessity for thorough toxicological evaluations before clinical application .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, disrupting their function and leading to cell death.

相似化合物的比较

Similar Compounds

- 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- 2-(4-Methoxyphenyl)-1,3-thiazoline-4-carboxylic acid

- 2-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Uniqueness

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the carboxylic acid group allows for interactions with various biological targets through hydrogen bonding and ionic interactions. These features make it a versatile compound with diverse applications in research and industry.

生物活性

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiazolidine ring, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. This activity is often linked to its ability to scavenge free radicals and enhance the body’s antioxidant defenses .

- Enzyme Inhibition : Research indicates that thiazolidine derivatives can inhibit specific enzymes such as tyrosinase, which plays a role in melanin production. This inhibition can have implications for skin whitening and treating hyperpigmentation disorders .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics .

Antioxidant and Tyrosinase Inhibition

A study focused on thiazolidine derivatives explored their potential as tyrosinase inhibitors. The synthesized compounds were evaluated for their antioxidant capacity and inhibitory effects on tyrosinase activity. The results indicated that modifications at the 4-position of the carboxylic acid group could enhance biological activity, suggesting that this compound might be a promising candidate for further development .

Developmental Toxicity Assessments

Research involving zebrafish as a model organism has provided insights into the developmental toxicity of related thiazolidine derivatives. Exposure to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid resulted in significant developmental defects such as pericardial edema and tail malformations. While this specific study did not focus on this compound directly, it highlights the importance of assessing the safety profiles of thiazolidine compounds in developmental studies .

Case Studies

属性

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSXNJVEHLFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385163 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65884-40-4 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。